Oxytocin C-terminal tripeptide Acetate

Description

Historical Milestones in Oxytocin (B344502) and Peptide Chemistry

The journey to understanding the oxytocin C-terminal tripeptide began with foundational discoveries in the field of peptide chemistry. A pivotal moment arrived in the early 20th century with the work of Emil Fischer, who is credited with the first synthesis of a dipeptide, glycylglycine, in 1901. ias.ac.in This laid the groundwork for future advancements in synthesizing more complex peptide structures.

A significant leap forward in peptide hormone research occurred with the work of American biochemist Vincent du Vigneaud. ebsco.comcornell.eduwikipedia.org His research in the 1950s led to the first-ever synthesis of a polypeptide hormone, oxytocin. ebsco.combritannica.comwikipedia.org This landmark achievement, for which he was awarded the Nobel Prize in Chemistry in 1955, not only provided a synthetic version of this crucial hormone for medical use but also opened new avenues for the study of protein and peptide chemistry. ebsco.comcornell.eduwikipedia.org Du Vigneaud's work involved the meticulous sequencing of the nine amino acids that constitute oxytocin and then the chemical synthesis of the hormone, proving that the synthetic version was identical in structure and function to the natural one. ebsco.combritannica.com

The synthesis of oxytocin was a watershed moment, demonstrating that complex biological molecules could be created in the laboratory. ias.ac.inebsco.com This breakthrough spurred further research into the structure-activity relationships of peptides, including the investigation of fragments of larger peptide hormones to understand their individual biological roles. ebsco.com It was within this context of burgeoning interest in peptide fragments that the C-terminal tripeptide of oxytocin, Pro-Leu-Gly-NH₂, began to attract scientific attention.

Endogenous Formation and Biochemical Significance of Oxytocin C-terminal Tripeptide (Pro-Leu-Gly-NH₂)

The oxytocin C-terminal tripeptide, with the amino acid sequence Pro-Leu-Gly-NH₂, is an endogenously produced peptide. wikipedia.org It is derived from the enzymatic cleavage of the larger hormone oxytocin. wikipedia.orgcpcscientific.com This tripeptide is also known by several other names in scientific literature, including Melanocyte-Stimulating Hormone-Release Inhibiting Factor (MIF-1) and Melanostatin. wikipedia.orgchemimpex.com

The biosynthesis of peptide hormones like oxytocin begins with the translation of mRNA into a preprohormone in the rough endoplasmic reticulum. wikipedia.orgsketchy.com This precursor undergoes cleavage to form a prohormone, which is then further processed in the Golgi apparatus and packaged into vesicles. sketchy.comnih.gov Within these vesicles, enzymes cleave the prohormone into the active hormone and other peptide fragments, including, in the case of oxytocin's metabolism, Pro-Leu-Gly-NH₂. wikipedia.org The C-terminal amidation of many peptide hormones, including oxytocin and its resulting tripeptide, is a critical step for their biological activity and stability. oup.comnih.gov

The biochemical significance of Pro-Leu-Gly-NH₂ is multifaceted, with research highlighting its various roles within the central nervous system. nih.gov One of its most well-documented functions is the inhibition of the release of melanocyte-stimulating hormone (MSH) from the pituitary gland. cpcscientific.comkarger.com Beyond this, studies have indicated its potential therapeutic effects in conditions such as Parkinson's disease and depression. nih.gov The tripeptide has been shown to modulate the activity of dopamine (B1211576) receptors, specifically acting as a positive allosteric modulator of D₂ and D₄ dopamine receptor subtypes. wikipedia.orgnih.gov This modulation can enhance the affinity of the receptor for dopamine and is a key area of investigation for its neurological effects. nih.gov

| Aspect | Detailed Findings | References |

|---|---|---|

| Endogenous Formation | Derived from the enzymatic cleavage of the hormone oxytocin. | wikipedia.orgcpcscientific.com |

| Alternative Names | Known as Melanocyte-Stimulating Hormone-Release Inhibiting Factor (MIF-1) and Melanostatin. | wikipedia.orgchemimpex.com |

| Primary Function | Inhibits the release of melanocyte-stimulating hormone (MSH) from the pituitary gland. | cpcscientific.comkarger.com |

| Neurological Effects | Investigated for therapeutic potential in Parkinson's disease and depression. | nih.gov |

| Receptor Interaction | Acts as a positive allosteric modulator of D₂ and D₄ dopamine receptor subtypes. | wikipedia.orgnih.gov |

Overview of Academic Research Trajectories for Oxytocin C-terminal Tripeptide Acetate (B1210297)

Following the identification of Pro-Leu-Gly-NH₂ and its initial characterization, academic research has explored various facets of this tripeptide. The acetate form of the compound is a common salt form used in research due to its stability and solubility, facilitating its use in experimental settings.

A significant trajectory in the research has been the synthesis of numerous analogues of Pro-Leu-Gly-NH₂. nih.govresearchgate.net These synthetic modifications have been aimed at understanding the structure-activity relationship of the tripeptide. nih.govnih.gov For instance, researchers have substituted the proline residue with other heterocyclic amino acids to determine the necessity of this specific amino acid for its biological activity. nih.gov Such studies have revealed that the N-terminal proline is not strictly essential for the tripeptide's ability to modulate dopamine receptors. nih.gov

Another key area of investigation has been the exploration of its potential as a cognitive-enhancing agent. nih.gov Modified versions of the C-terminal di- and tripeptides of oxytocin have been synthesized and tested for their ability to reverse amnesia in animal models. nih.gov Furthermore, the development of peptidomimetics, which are compounds that mimic the structure and function of peptides, has been a focus. nih.govnih.gov These peptidomimetics are designed to have improved stability and bioavailability compared to the natural peptide. Some of this research has led to the transformation of positive allosteric modulators of the dopamine D2 receptor into negative modulators through specific structural modifications. nih.govnih.gov

The interaction of Pro-Leu-Gly-NH₂ with catecholaminergic systems has also been a subject of study, revealing that its inhibitory effect on MSH release is not mediated through catecholaminergic receptors, suggesting the presence of specific receptors for this tripeptide. karger.com The conformational structure of Pro-Leu-Gly-NH₂ has been analyzed through theoretical studies, which indicate a preferred beta-turn conformation that is believed to be important for its biological activity. nih.govnih.gov

| Research Area | Key Focus and Findings | References |

|---|---|---|

| Analogue Synthesis | Creation of modified versions of Pro-Leu-Gly-NH₂ to study structure-activity relationships. Found that the N-terminal proline is not essential for dopamine receptor modulation. | nih.govresearchgate.netnih.gov |

| Cognitive Effects | Investigation into the potential of the tripeptide and its analogues as cognitive enhancers and for amnesia reversal. | nih.gov |

| Peptidomimetics | Development of non-peptide molecules that mimic the tripeptide's function, with some research showing a switch from positive to negative allosteric modulation of dopamine receptors. | nih.govnih.gov |

| Receptor Specificity | Studies indicating that the effects of Pro-Leu-Gly-NH₂ on MSH release are likely mediated by its own specific receptors, distinct from catecholaminergic receptors. | karger.com |

| Conformational Analysis | Theoretical calculations suggesting a preferred beta-turn structure, which is thought to be crucial for its biological function. | nih.govnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H28N4O5 |

|---|---|

Molecular Weight |

344.41 g/mol |

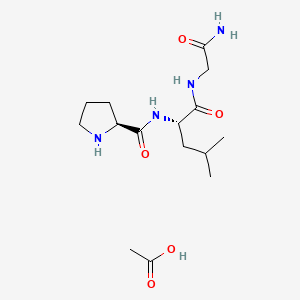

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H24N4O3.C2H4O2/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9;1-2(3)4/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20);1H3,(H,3,4)/t9-,10-;/m0./s1 |

InChI Key |

DJQUBXCMAXAQRP-IYPAPVHQSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for Oxytocin C Terminal Tripeptide Acetate

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the production of Pro-Leu-Gly-NH₂. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.comnih.gov The primary advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. peptide.com

Attachment Strategies for C-terminal Residues

The synthesis of a peptide with a C-terminal amide, such as Pro-Leu-Gly-NH₂, requires a specific type of resin that will yield the amide upon cleavage. The initial step in SPPS is the attachment of the C-terminal amino acid, in this case, Glycine (B1666218), to the solid support. peptide.com For this tripeptide, resins that directly yield a C-terminal amide are the most efficient choice.

Commonly used resins for this purpose include:

Rink Amide resin: This is a popular choice for Fmoc-based SPPS, as cleavage with trifluoroacetic acid (TFA) directly produces the peptide amide. peptide.com

MBHA (4-Methylbenzhydrylamine) resin: Typically used in Boc-based SPPS, requiring strong acids like hydrogen fluoride (B91410) (HF) for cleavage to release the peptide amide. peptide.com

PAL (Peptide Amide Linker) resin: This resin is also compatible with Fmoc chemistry and provides the C-terminal amide upon cleavage. nih.gov

| Resin Type | Protecting Group Strategy | Cleavage Condition | Product |

|---|---|---|---|

| Rink Amide | Fmoc | TFA-based cocktail | Peptide Amide |

| MBHA | Boc | HF or TFMSA | Peptide Amide |

| PAL-PEG-PS | Fmoc | TFA-based cocktail | Peptide Amide |

Protecting Group Chemistry in SPPS

To ensure the correct peptide sequence is formed, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily blocked with protecting groups. nih.gov The synthesis of Pro-Leu-Gly-NH₂ utilizes standard protecting group strategies.

The two main orthogonal protection schemes in SPPS are:

Fmoc/tBu Strategy: The N-α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a mild base like piperidine. iris-biotech.de Side-chain protecting groups are typically acid-labile tert-butyl (tBu) derivatives, which are removed during the final cleavage from the resin with a strong acid like TFA. iris-biotech.dealtabioscience.com This is the most common strategy for modern peptide synthesis due to its milder conditions. altabioscience.com

Boc/Bzl Strategy: The N-α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed by moderate acids like TFA. peptide.com Side-chain protection relies on benzyl (B1604629) (Bzl)-based groups, which require a very strong acid, such as HF, for removal during the final cleavage. peptide.com

For the Pro-Leu-Gly-NH₂ sequence, only the N-α-amino groups of Proline, Leucine (B10760876), and Glycine need temporary protection, as their side chains are not reactive. A "safety-catch" protecting group approach has also been demonstrated in a synthesis of Pro-Leu-Gly-NH₂, allowing for the independent removal of Boc or Fmoc groups. researchgate.net

| Amino Acid | α-Amino Protecting Group (Fmoc Strategy) | α-Amino Protecting Group (Boc Strategy) | Side Chain Protecting Group |

|---|---|---|---|

| Proline (Pro) | Fmoc-Pro-OH | Boc-Pro-OH | None required |

| Leucine (Leu) | Fmoc-Leu-OH | Boc-Leu-OH | None required |

| Glycine (Gly) | Fmoc-Gly-OH | Boc-Gly-OH | None required |

Fragment Condensation and Segment Coupling Strategies

For the synthesis of larger peptides, or as an alternative to stepwise synthesis, fragment condensation can be employed. This hybrid approach involves synthesizing protected peptide fragments, such as the Pro-Leu dipeptide and Glycinamide (B1583983), separately. doi.org These fragments are then coupled together in solution or on a solid support. researchgate.netresearchgate.net

A key advantage of this strategy is that purification of the final product is often simpler, as the molecular weight difference between the desired peptide and unreacted fragments is significant. nih.gov A critical consideration is minimizing racemization at the C-terminal amino acid of the activating fragment. peptide.com For Pro-Leu-Gly-NH₂, this risk is mitigated since Glycine is achiral. This strategy has been successfully used to synthesize the isotopically labeled C-terminal tripeptide of oxytocin (B344502) by coupling a labeled Proline-containing fragment with Leucyl-glycinamide. researchgate.net

Isotopic Labeling for Spectroscopic and Imaging Studies

Isotopic labeling of Pro-Leu-Gly-NH₂ is crucial for detailed structural and dynamic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. lifetein.com By replacing specific atoms (like ¹²C or ¹⁴N) with their heavier, stable isotopes (¹³C or ¹⁵N), researchers can track specific parts of the molecule and gain insights into its conformation and interactions. lifetein.cominnovagen.com These labeled peptides retain the same physicochemical properties as their unlabeled counterparts, differing only in mass. innovagen.com

¹³C and ¹⁵N Backbone Labeling of Proline and Glycinamide

Specific labeling of the peptide backbone provides precise probes for conformational analysis.

Proline Labeling: Research has detailed the synthesis of Pro-Leu-Gly-NH₂ where the Proline residue was labeled with both ¹³C and ¹⁵N in its backbone. researchgate.net The synthesis began with the preparation of the labeled Proline amino acid, which was then incorporated into the tripeptide. researchgate.net This specific labeling allows for detailed NMR studies of the peptide's conformation, particularly the cis-trans isomerism around the Proline peptide bond. researchgate.netnih.gov

Glycinamide Labeling: The C-terminal Glycinamide can also be a target for isotopic labeling. While direct synthesis examples for ¹⁵N-labeled Glycinamide in this specific tripeptide are less detailed in available literature, the general synthesis of ¹⁵N-labeled Glycine is well-established, involving the amination of a haloacid with labeled ammonia (B1221849) (¹⁵NH₃). nih.gov This labeled Glycine can then be incorporated into the peptide synthesis scheme. The incorporation of ¹³C and ¹⁵N isotopes into peptides is a powerful tool for quantitative proteomics and for increasing the confidence of peptide identification in mass spectrometry analyses. biosyn.com Such labeling strategies are instrumental in NMR studies to analyze the structure and flexibility of the tripeptide tail of oxytocin. researchgate.net

¹⁸F Labeling for Peptide Tracer Development Research

The development of radiolabeled tracers is crucial for in vivo imaging techniques like Positron Emission Tomography (PET), which allows for the non-invasive study of oxytocin receptor (OTR) distribution and density. The isotope ¹⁸F is frequently used for PET due to its favorable imaging properties, including a suitable half-life and low positron energy. nih.gov

A significant advancement in this area is the creation of an Al¹⁸F-labeled peptide tracer for PET imaging of the OTR. nih.govrsc.org This approach simplifies the radiosynthesis process by allowing for late-stage incorporation of ¹⁸F. nih.gov Researchers have developed a novel OTR tracer, [¹⁸F]AlF-NODA-dLVT, which demonstrates nanomolar affinity for the OTR and enhanced selectivity compared to native oxytocin. nih.gov The synthesis of this tracer involves an automated Fmoc-synthesis of the peptide architecture, incorporating a deaminated cysteine residue to improve in vivo stability. nih.gov The radiolabeling is achieved with high radiochemical yield by chelating Al¹⁸F with a NODA-derived cage. nih.gov

This tracer was utilized to investigate the controversial topic of direct nose-to-brain delivery of oxytocin. Following intranasal administration, a significant PET signal was detected in the olfactory bulbs, suggesting direct uptake, whereas intravenous administration resulted in low brain parenchyma uptake. nih.gov

Below is a table summarizing the binding affinities of the developed tracer and related compounds.

| Compound | Ki (nM) for human OTR |

| Oxytocin | 1.9 ± 0.2 |

| dLVT | 1.1 ± 0.1 |

| AlF-NODA-dLVT | 1.3 ± 0.4 |

| AlF-NODA-dLVT (reduced) | 1.4 ± 0.1 |

| Data sourced from a study on a novel OTR tracer. nih.gov |

Synthesis of Modified Analogues and Peptidomimetics

To overcome the limitations of native oxytocin, such as its short half-life and lack of receptor selectivity, various modified analogues and peptidomimetics have been synthesized. unifi.it These modifications aim to improve the pharmacokinetic profile and therapeutic potential of the peptide.

A primary challenge with peptide drugs is their rapid in vivo degradation. nih.gov Key strategies to enhance the metabolic stability of oxytocin analogues include:

Disulfide Bond Replacement: The labile disulfide bond in oxytocin is a primary site for metabolic breakdown. nih.gov Replacing this bond with more stable linkages, such as a lactam bridge, has been shown to significantly increase stability. nih.govacs.org For instance, replacing the S-S bond with a lactam increased the in vitro serum stability from 1.4 minutes for oxytocin to 25.8 minutes for the modified analogue. researchgate.net Further stability enhancement was achieved through glycosylation. nih.govresearchgate.net Another approach involves replacing the sulfur atom with carbon (carba analogues), which has also been shown to greatly improve the half-life in rat placental tissue. nih.gov

Glycosylation: The addition of sugar moieties to the peptide can slow metabolism and increase bioavailability. nih.gov Glycosylation of the C-terminus of oxytocin analogues has been shown to improve stability. nih.govacs.org While glycosylated peptides were sometimes slightly less stable in vivo, they consistently showed greater concentration in the cerebrospinal fluid, suggesting improved blood-brain barrier penetration. researchgate.net

Disulfide Bond Engineering: Replacing the disulfide bridge with isosteres like thioether, selenylsulfide, diselenide, and ditelluride bridges can enhance plasma stability. researchgate.net These mimetics showed a 1.5 to 3-fold increase in plasma stability compared to native oxytocin. researchgate.net

The following table presents the half-lives of oxytocin and some of its stabilized analogues.

| Peptide | Half-life in Rat Placental Homogenate (min) |

| Oxytocin (1) | 3.8 ± 0.6 |

| Atosiban (2) | 2.8 ± 0.4 |

| Carba analogue (8) | 16.5 ± 2.4 |

| Carba analogue (18) | 14.5 ± 2.1 |

| Data from a study on carba analogues of oxytocin. nih.gov |

The incorporation of non-canonical (unnatural) amino acids and isosteres is a powerful strategy to modify the properties of peptides. nih.gov

Unnatural Amino Acids: Researchers have synthesized oxytocin analogues containing various unnatural amino acids at different positions to investigate structure-activity relationships. nih.govresearchgate.netnih.gov For example, the introduction of diethylglycine (Deg) at position 9, combined with other modifications, resulted in an analogue with high anti-oxytocic activity. nih.govresearchgate.net Similarly, the introduction of conformationally restricted residues like α-aminoisobutyric acid (Aib) and D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) has been explored to create potent antagonists. nih.gov

Isosteres: Isosteres, which are molecules or ions with the same number of atoms and valence electrons, can be used to replace peptide bonds to alter the molecule's properties. nih.gov For instance, methylenethio, methylenesulfonyl, and ethylene (B1197577) isosteres have been used in place of the normal peptide amide bond in di- and tripeptides of the C-terminal portion of oxytocin. nih.gov Another example is the use of a ψ[CH₂O] isostere to connect residues in a turn mimetic, although this particular modification led to a loss of bioactivity. nih.gov

A study on oxytocin analogues with unnatural amino acids at position 9 yielded the following antagonist activities:

| Analogue | Anti-oxytocic Activity (pA₂) |

| [Mpa¹, D-Tyr(Et)², Deg⁹]OT | 8.68 ± 0.26 |

| [Mpa¹, D-Tyr(Et)², Aib⁹]OT | 8.01 ± 0.08 |

| [Mpa¹, D-Tyr(Et)², D-Tic⁹]OT | 7.91 ± 0.07 |

| Data from a study on the introduction of unnatural amino acids. nih.gov |

Cyclization is a key strategy in peptide drug design to increase stability and receptor binding affinity by reducing conformational flexibility. nih.gov

Disulfide Bridge Replacement for Cyclization: The native disulfide bridge of oxytocin can be replaced with more rigid and stable linkers to create conformationally constrained analogues. One such approach is the use of a nih.govnih.govnih.govtriazol-1-yl moiety, which is introduced via a copper-catalyzed azide-alkyne cycloaddition. unifi.ittandfonline.com This strategy helps to stabilize the β-turn conformation that is important for biological activity. tandfonline.com

Conformational Constraints: Introducing conformationally restricted residues or creating bridged dipeptides can impose constraints on the peptide backbone. nih.govnih.gov For example, the incorporation of an ethylene-bridged D-Phe-D-Phe dipeptide at positions 2 and 3 was explored, although it significantly reduced biological activity. nih.gov The goal of such modifications is often to lock the peptide into a bioactive conformation, which can lead to increased potency and selectivity.

Conformational and Structural Elucidation of Oxytocin C Terminal Tripeptide Acetate

X-ray Crystallographic Analysis of Tripeptide Conformation

The solid-state conformation of the oxytocin (B344502) C-terminal tripeptide has been determined through single-crystal X-ray diffraction analysis of L-Pro-L-Leu-Gly-NH2 hemihydrate. nih.gov This analysis provides a precise, static picture of the tripeptide's three-dimensional structure at atomic resolution.

The crystallographic data revealed that the tripeptide adopts a compact, folded conformation. The defining feature of this structure is a Type II β-turn, a common secondary structural motif in peptides and proteins. This turn involves the four amino acid residues starting from the C-terminal Cys6 of the oxytocin ring and extending through Pro7, Leu8, and Gly9. Within the isolated tripeptide, this turn is stabilized by a key intramolecular hydrogen bond. This hydrogen bond forms between the carbonyl oxygen of the proline residue (Pro7) and the amide proton of the glycinamide (B1583983) residue (Gly9), creating a 10-membered ring structure. The leucine (B10760876) (Leu8) residue occupies the corner of the turn. This specific folded architecture is considered a highly preferred and stable conformation for the tripeptide in its crystalline form.

| Structural Feature | Description |

|---|---|

| Predominant Conformation | Folded, compact structure |

| Secondary Structure Motif | Type II β-turn |

| Key Stabilizing Interaction | Intramolecular hydrogen bond between the Pro(7) C=O group and the Gly(9) N-H group |

| Resulting Structure | Formation of a 10-membered ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides insight into the conformation and dynamics of the tripeptide in solution, offering a complementary perspective to the static solid-state structure determined by X-ray crystallography.

Detailed NMR studies, including ¹H, ¹³C, and ¹⁵N analyses, have been conducted on both the isolated tripeptide and the full oxytocin molecule, often utilizing isotope labeling to resolve complex spectra. nih.govresearchgate.net These studies allow for the precise assignment of resonances to specific atoms within the tripeptide's backbone and side chains.

Analysis of chemical shifts, coupling constants (particularly ³J(HNα)), and Nuclear Overhauser Effect (NOE) data provides critical information about dihedral angles (φ, ψ) and the proximity of protons, defining the peptide's solution-state conformation. Studies on L-prolyl-L-leucylglycinamide in aqueous solution have determined the chemical shifts for all nitrogen nuclei, finding them to be largely consistent with those of N'-acetylamino acids in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Deviations from these standard values are interpreted as indicators of conformational constraints or differences in solvent exposure, reinforcing the presence of a defined structure in solution. researchgate.net

| NMR Parameter | Information Yielded | Key Observation |

|---|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Electronic environment of each nucleus | Deviations from random coil values indicate structured regions. researchgate.net |

| Coupling Constants (e.g., ³J(HNα)) | Backbone dihedral angles (φ) | Provides data to restrain conformational models. |

| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons (<5 Å) | Confirms spatial folding and specific turn structures. |

Consistent with solid-state data, NMR studies in DMSO solution confirm that the tripeptide strongly favors a β-turn conformation. nih.gov The data supports the presence of a Type II β-turn, stabilized by a hydrogen bond between the proline carbonyl and the glycine (B1666218) amide proton. nih.gov Theoretical conformational energy calculations corroborate these experimental findings, indicating that the 10-membered hydrogen-bonded β-turn is a strongly preferred, low-energy structure. nih.gov These calculations also suggest that the stability of this turn is inherently due to the rigid backbone conformation of the central leucine residue, more so than the hydrogen bond itself. nih.gov

When attached to the tocin ring, the C-terminal tripeptide moiety is not entirely independent and can influence the conformation of the cyclic portion of oxytocin. NMR studies comparing the full oxytocin molecule to its isolated tocin ring (tocinoic acid) reveal that the tripeptide tail can perturb the hydrogen bonds that stabilize the β-turn within the ring. nih.govresearchgate.net

Furthermore, analyses of the full hormone indicate that the tripeptide tail possesses greater conformational flexibility compared to the more rigid 20-membered tocin ring. researchgate.net This suggests a dynamic relationship where the flexible tail can modulate the structure of the core ring, which may be significant for receptor binding and activation.

Conformational Changes Induced by Environmental Factors (e.g., Ionic Strength)

While specific studies on the effect of ionic strength on the isolated oxytocin C-terminal tripeptide are not extensively documented, the behavior of other peptides in solution provides a framework for understanding potential environmental influences. Computational studies on peptides such as beta-amyloids have shown that ionic strength can significantly affect conformational stability. plos.org

Generally, increasing the ionic strength of a solution by adding salts like NaCl can destabilize intramolecular hydrogen bonds by screening electrostatic interactions. plos.org This destabilization can lead to a loss of stable secondary structures, such as β-turns or helices, and an increase in conformational flexibility, favoring more random coil or turn-like elements. plos.org It is plausible that the hydrogen bond stabilizing the β-turn in the oxytocin tripeptide could be similarly weakened at high ionic strengths, leading to a more flexible and less defined conformation in solution.

Comparative Analysis of Solid-State and Solution Conformations

A comparison between the solid-state (X-ray) and solution (NMR) data reveals both significant similarities and subtle differences in the conformation of the oxytocin C-terminal tripeptide.

Primary Similarity : The most striking similarity is the persistence of the Type II β-turn as the predominant structural motif in both the crystal and in solution. nih.govnih.gov This indicates that the β-turn is an intrinsically stable and highly preferred conformation for this specific amino acid sequence.

Structure Activity Relationship Sar Studies and Molecular Interactions of Oxytocin C Terminal Tripeptide

Interaction with the Oxytocin (B344502) Receptor (OTR)

The binding of oxytocin to its receptor is a complex process involving multiple points of contact between the ligand and the receptor. The C-terminal tripeptide plays a pivotal role in this interaction, contributing significantly to both the affinity and the activation of the receptor.

The C-terminal tripeptide (Pro-Leu-Gly-NH2) of oxytocin is essential for the high-affinity binding and activation of the OTR. This linear portion of the peptide hormone interacts with the extracellular loops (ECLs) and the N-terminal domain of the receptor. Structural studies have revealed that the C-terminal tripeptide faces the extracellular loops upon binding. The amidated C-terminus of the ninth residue, glycinamide (B1583983), is particularly important for receptor activation.

Research has shown that truncation of the C-terminal residues of oxytocin leads to a significant decrease in potency at all oxytocin/vasopressin receptors, with a complete loss of activity at the human V2 receptor (hV2R) for some truncated analogs. nih.gov The exocyclic C-terminal amidated extension of oxytocin is oriented towards ECL2 and ECL3 of its cognate receptor, a position that is crucial for its activation. unifi.it

Table 1: Impact of C-terminal Truncations on Oxytocin Receptor Activation

| Compound | Modification | Receptor | Activity (EC50) | Reference |

| Oxytocin | - | hOTR | Potent | nih.gov |

| OT Analog | Truncation of C-terminus | hOTR | Higher EC50 (Weaker Potency) | nih.gov |

| OT Analog | Truncation of C-terminus | hV2R | Complete Loss of Activity (>10 µM) | nih.gov |

The oxytocin and vasopressin (AVP) receptors are highly homologous, leading to cross-reactivity of their respective ligands. The C-terminal tripeptide of oxytocin plays a crucial role in determining its selectivity for the OTR over the vasopressin receptors (V1aR, V1bR, and V2R). Oxytocin and AVP differ at position 8 of this tripeptide, with oxytocin containing leucine (B10760876) and AVP containing arginine in most mammals. researchgate.net

This difference at position 8 is a key factor in receptor selectivity. The lateral chain of residue 8 is thought to interact with residues in the first extracellular loop of the receptors, and this interaction is critical for determining agonist selectivity. nih.gov Studies in Syrian hamsters have shown that oxytocin has a significantly higher affinity for its own receptor (OTR) compared to the V1a receptor. nih.govnih.gov The binding affinity (Ki) of oxytocin for the hamster OTR was found to be 4.28 nM, while its affinity for the V1aR was 495.2 nM. nih.govnih.gov Similarly, AVP showed higher affinity for its canonical receptor. nih.govnih.gov

Table 2: Binding Affinities (Ki) of Oxytocin and Vasopressin at Hamster OTR and V1aR

| Ligand | Receptor | Binding Affinity (Ki) in nM | Reference |

| Oxytocin | OTR | 4.28 | nih.govnih.gov |

| Oxytocin | V1aR | 495.2 | nih.govnih.gov |

| Arginine Vasopressin (AVP) | OTR | 36.1 | nih.govnih.gov |

| Arginine Vasopressin (AVP) | V1aR | 4.70 | nih.govnih.gov |

Functional Consequences of C-terminal Tripeptide Modifications on Receptor Binding and Signaling Pathways

Modifications to the C-terminal tripeptide of oxytocin have profound effects on its binding affinity, selectivity, and functional activity. These modifications can alter the signaling pathways activated by the receptor, leading to biased agonism, where a ligand preferentially activates one signaling pathway over another.

Replacing the C-terminal amide of oxytocin with a carboxylic acid (OT-OH) results in weaker potency at all receptors. nih.gov However, combining this modification with the replacement of the disulfide bridge with a diselenide bond ([Se-Se]-OT-OH) yields a partial agonist with low nanomolar potency at the human OTR (hOTR) and significantly reduced activity at the hV1aR and hV1bR. nih.gov This analog, [Se-Se]-OT-OH, demonstrated improved selectivity for the OTR and was found to be a weak antagonist at the hV1aR. nih.gov

Further studies have explored various substitutions within the tripeptide. For instance, replacing the proline residue with other heterocyclic amino acids has been shown to modulate activity at dopamine (B1211576) receptors, suggesting that the N-terminal proline is not an absolute requirement for this particular off-target effect. uzh.ch

Table 3: Functional Activity (EC50) of Modified Oxytocin Analogs at Human Receptors

| Compound | Modification | hOTR (EC50 in nM) | hV1aR (EC50 in nM) | hV1bR (EC50 in nM) | hV2R (EC50 in nM) | Reference |

| Oxytocin (OT) | - | Potent | Potent | Potent | Potent | nih.gov |

| OT-OH | C-terminal amide to acid | Weaker Potency | Weaker Potency | Weaker Potency | Weaker Potency | nih.gov |

| [Se-Se]-OT-OH | Diselenide bridge + C-terminal acid | 7.3 (Partial Agonist) | >10,000 (Inactive) | 4319 | 109 | nih.gov |

Exploration of Ligand-Binding Domains within the Oxytocin Receptor

The interaction between the oxytocin C-terminal tripeptide and the OTR involves specific domains within the receptor's extracellular region. The N-terminal domain and the extracellular loops of the OTR are key to this interaction.

The amino-terminal domain and the first extracellular loop (ECL1) of the OTR appear to interact with the C-terminal linear tripeptide portion of oxytocin. nih.gov The second extracellular loop (ECL2) is thought to interact with the cyclic part of the hormone. nih.gov The exocyclic C-terminal amidated tail of oxytocin faces ECL2 and ECL3, which is critical for receptor activation. unifi.it

Chimeric receptor studies, where domains of the OTR are transferred into the related vasopressin V2 receptor, have been instrumental in identifying these binding domains. unifi.it These studies have shown that the extracellular N-terminus and extracellular loops E2 and E3 are important binding domains for oxytocin. unifi.it The crystal structure of the human OTR has further revealed that the C-terminal tripeptide is positioned towards the extracellular loops upon binding. nih.gov

Neurobiological Roles and Mechanistic Investigations of Oxytocin C Terminal Tripeptide

Endogenous Biosynthesis and Proteolytic Processing of Oxytocin (B344502) to C-terminal Fragments in the Brain

The biosynthesis of oxytocin is a multi-step process that begins with the transcription and translation of the oxytocin gene, located on chromosome 20 in humans. auctoresonline.org This gene encodes a precursor protein that includes the oxytocin sequence and its carrier protein, neurophysin I. creative-diagnostics.com Following synthesis in the magnocellular neurons of the hypothalamic paraventricular and supraoptic nuclei, the precursor is packaged into vesicles and transported to the posterior pituitary for secretion into the bloodstream. auctoresonline.orgnih.gov

Within the brain, oxytocin can be subjected to proteolytic processing by various enzymes present in synaptic membranes. nih.govnih.gov Studies have demonstrated that brain synaptic membranes can digest the oxytocin nonapeptide, leading to the formation of several smaller peptide fragments. nih.gov The primary mechanism involves the sequential cleavage of amino acids from the N-terminus, an action attributed to aminopeptidase-like enzymes. nih.gov This process does not require the prior reduction of the disulfide bridge that forms the cyclic portion of the oxytocin molecule. nih.gov

The enzymatic degradation of oxytocin results in a variety of fragments, including [Cyt6]-OXT-(2-9), [Cyt6]-OXT-(3-9), and importantly, C-terminal fragments like the tripeptide Prolyl-L-leucylglycinamide (PLG). nih.gov Research indicates that the rate of oxytocin proteolysis in the brain may change with age, with studies in rats suggesting a decrease in this process during aging. nih.gov This concept of oxytocin acting as a precursor for other neuroactive peptides highlights a critical layer of complexity in its signaling cascade. nih.gov

| Precursor/Substrate | Primary Enzymatic Action | Key Resulting Fragments | Reference |

| Oxytocin (OXT-(1-9)) | Aminopeptidase-like activity at synaptic membranes | [Cyt6]-OXT-(2-9), [Cyt6]-OXT-(3-9), [Cyt6]-OXT-(4-9), C-terminal tripeptide (PLG) | nih.gov |

| [3H-Tyr2]oxytocin (in vivo) | In vivo proteolysis in the hippocampus | Free [3H]-tyrosine and other [3H]-labelled fragments | nih.gov |

Modulation of Central Nervous System Functions by C-terminal Fragments

The C-terminal fragments of oxytocin, particularly the tripeptide Prolyl-L-leucylglycinamide (PLG), are biologically active and exert significant influence over various functions within the central nervous system.

While oxytocin itself has a complex and sometimes contradictory role in cognition, its C-terminal fragments have been investigated for their potential to modulate learning and memory. scirp.orgnih.gov Research has explored the synthesis of modified di- and tripeptides from the C-terminal portion of oxytocin as potential cognition-activating agents. nih.gov Studies have shown that oxytocin and its fragments can attenuate passive avoidance behavior, indicating an influence on memory consolidation or retrieval processes. nih.gov Interestingly, some of these fragments proved to be more potent than the parent oxytocin molecule. nih.gov The broader research into oxytocin suggests it plays a role in synaptic plasticity and neurogenesis, processes fundamental to memory formation, which may provide a mechanistic backdrop for the actions of its derived peptides. brainimmune.comneurosciencenews.com

| Compound/Fragment | Experimental Model | Observed Effect on Learning/Memory | Reference |

| Oxytocin and its fragments | Rats (Passive avoidance test) | Attenuated passive avoidance behavior post-learning (consolidation) and pre-retention (retrieval) | nih.gov |

| Modified di- and tripeptides | Rodents (Electroconvulsive shock-induced amnesia) | Active in amnesia reversal tests | nih.gov |

The C-terminal tripeptide of oxytocin demonstrates notable effects on avoidance behaviors, particularly in the context of extinction learning. Research using a pole-jumping avoidance paradigm revealed that C-terminal peptides like Pro-Leu-Gly-NH2 inhibit the extinction of this learned avoidance behavior. nih.gov This finding is part of a more complex, bimodal effect observed with oxytocin and certain fragments, where low doses may facilitate extinction while higher doses inhibit it. nih.gov The inhibitory action on extinction suggests that these C-terminal fragments may play a role in strengthening the maintenance of established avoidance responses. This contrasts with other fragments of oxytocin; for instance, those lacking the Glycinamide-9 moiety tend to only facilitate extinction, highlighting the structural importance of the C-terminus for this specific inhibitory effect. nih.gov

| Compound/Fragment | Experimental Model | Observed Effect on Avoidance Behavior | Reference |

| Pro-Leu-Gly-NH2 (PLG) | Rats (Pole-jumping avoidance) | Inhibited extinction of pole-jumping avoidance behavior | nih.gov |

| Oxytocin Fragments OXT-(4-9), OXT-(5-9) | Rats (Pole-jumping avoidance) | Bimodal effect: low doses facilitated extinction, higher doses inhibited it | nih.gov |

A significant area of investigation has been the role of oxytocin's C-terminal fragments in modulating the development of tolerance to drugs, specifically ethanol (B145695). Studies have shown that the parent oxytocin molecule can inhibit the development of ethanol tolerance. nih.gov Subsequent research demonstrated that this effect is likely mediated by its C-terminal fragments. nih.gov The C-terminal tripeptide Prolyl-leucyl-glycinamide (PLG) was found to inhibit the development of tolerance to the hypothermic effect of ethanol in mice. nih.govresearchgate.net This action was observed without the peptide itself affecting the acute hypothermic effects of a single ethanol injection or the baseline body temperature of the animals. nih.gov These findings strongly suggest that a sequence within the C-terminal portion of the oxytocin molecule is crucial for its ability to interfere with the neuroadaptive mechanisms that underlie ethanol tolerance. nih.govnih.gov

| Compound/Fragment | Experimental Model | Observed Effect on Ethanol Tolerance | Reference |

| Prolyl-leucyl-glycinamide (PLG) | CFLP mice | Inhibited the development of tolerance to the hypothermic effect of ethanol | nih.govresearchgate.net |

| Z-prolyl-D-leucine (Synthetic dipeptide derivative) | CFLP mice | Inhibited the development of tolerance to the hypothermic effect of ethanol | nih.gov |

| D-Pip-Leu-GlyNH2 (DPLG) | Mice | Higher doses inhibited the development of tolerance to the hypothermic effect of alcohol | nih.gov |

Interaction with Neurotransmitter Systems

The diverse actions of oxytocin and its metabolites are mediated through their interactions with various neurotransmitter systems in the brain.

The glutamatergic system, the primary excitatory network in the brain, is a key target for oxytocin. mdpi.com Research has established that oxytocin receptors (OXTR) are expressed on glutamatergic neurons in critical brain regions such as the prefrontal cortex and the ventral tegmental area (VTA). researchgate.netnih.gov Administration of oxytocin can influence glutamate (B1630785) levels and selectively inhibit excitatory synaptic transmission in the VTA. mdpi.com This interaction is crucial for how oxytocin modulates reward processing and addiction-related behaviors. mdpi.com While direct studies on the specific interaction of the C-terminal tripeptide with the glutamatergic system are less detailed, the established link between the parent molecule and glutamate neurons provides a strong foundation. It is plausible that the effects of C-terminal fragments on processes like drug tolerance are mediated, at least in part, by modulating this excitatory system. The glutamatergic system plays a vital role in stimulating oxytocin activity within the hypothalamus, indicating a reciprocal relationship between these two systems. nih.gov

| Brain Region | Target Neurons | Nature of Interaction | Reference |

| Ventral Tegmental Area (VTA) | Dopaminergic and Glutamatergic neurons | OXTRs are present on these neurons; OXT can selectively inhibit excitatory synaptic transmission. | mdpi.comnih.gov |

| Prefrontal Cortex (PFC) | Glutamatergic neurons | Approximately 46% of OXTR-expressing neurons are glutamatergic. | mdpi.com |

| Hypothalamus | Oxytocin neurons | Glutamate stimulates oxytocin neuronal activity and release. | nih.gov |

Catecholaminergic Neurotransmission Modulation

A significant body of research has established that the oxytocin C-terminal tripeptide, PLG, functions as a modulator of catecholaminergic systems, with a pronounced effect on dopaminergic neurotransmission. nih.gov Specifically, PLG acts as a positive allosteric modulator of dopamine (B1211576) D2-like receptors (D2, D3, and D4). wikipedia.orgnih.gov This modulation does not involve direct binding to the primary dopamine site (the orthosteric site) but rather to a distinct, allosteric site on the receptor. nih.gov By binding to this secondary site, PLG enhances the affinity of dopamine agonists for the high-affinity state of the receptor, which is the conformation that couples to intracellular G-proteins to initiate a cellular response. nih.gov

Studies using bovine brain tissue have demonstrated that PLG and its synthetic analogues can enhance the binding of the dopamine agonist ADTN (2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene) to central dopamine receptors. Research into the structure-activity relationship of PLG has revealed that modifications to its tripeptide structure can significantly alter its modulatory potency. For instance, while replacing the N-terminal L-prolyl residue with certain other heterocyclic amino acids can yield analogues with comparable activity, some modifications lead to inactive compounds, highlighting the specific structural requirements for this modulatory effect. nih.gov The development of stable, small-molecule peptidomimetics of PLG has been crucial in elucidating this mechanism and confirming its allosteric nature. nih.gov One such peptidomimetic was found to be over 1000-fold more potent than PLG in enhancing dopamine agonist binding. nih.gov This potentiation of dopaminergic activity has led to investigations of PLG and its analogues as potential therapeutic agents for conditions involving dopamine receptor dysfunction, such as Parkinson's disease and tardive dyskinesia. wikipedia.orgnih.gov

Table 1: Modulation of Dopamine Receptor Agonist Binding by PLG and Its Analogues

| Compound/Analogue | Modification from PLG (L-Pro-Leu-Gly-NH2) | Effect on Dopamine Agonist (ADTN) Binding | Reference |

|---|---|---|---|

| PLG | - | Enhancement | nih.gov |

| Analogue 2 | D-Proline at N-terminus | Activity comparable to PLG | nih.gov |

| Analogue 3 | Pyroglutamic acid at N-terminus | Activity comparable to PLG | nih.gov |

| Analogue 4 | Thiazolidine-4-carboxylic acid at N-terminus | Inactive | nih.gov |

| Analogue 5 | L-Pipecolic acid at N-terminus | Activity comparable to PLG | nih.gov |

| Analogue 6 | L-Azetidine-2-carboxylic acid at N-terminus | Activity comparable to PLG | nih.gov |

| Analogue 7 | L-3,4-dehydroproline at N-terminus | Activity comparable to PLG | nih.gov |

| Analogue 8 | D-3,4-dehydroproline at N-terminus | Inactive | nih.gov |

Neuroprotective Effects of Oxytocin and its Fragments

Beyond its role in neurotransmitter modulation, the oxytocin C-terminal tripeptide and its analogues have demonstrated significant neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is widely used to create animal models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra. nih.gov Studies have shown that PLG can protect against this MPTP-induced lesioning in mice. nih.gov

Further research has focused on more potent, synthetic analogues of PLG. A peptidomimetic analogue, 3(R)-[(2(S)-Pyrrolidinyl-carbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA), was found to be more potent and efficacious than PLG in sparing dopamine and its metabolite levels following MPTP administration. nih.gov Another study confirmed that a different PLG peptidomimetic provided protection against the MPTP-induced degeneration of the nigrostriatal dopaminergic pathway. nih.gov The precise mechanism of this neuroprotective effect is still under investigation, but it may be linked to the stimulation of dopamine receptors or a reduction in oxidative stress through the normalization of dopamine turnover. nih.gov These findings suggest that oxytocin fragments could be valuable leads in the development of therapies aimed at slowing or preventing the neuronal degeneration seen in certain neurological disorders. nih.govnih.gov While other proline-containing peptides like Pro-Gly-Pro have also shown neuroprotective effects in different injury models, the research on PLG has specifically highlighted its potential in protecting dopaminergic systems. nih.gov

Table 2: Neuroprotective Effects of PLG Analogues in an MPTP-Induced Neurotoxicity Model

| Compound | Animal Model | Neurotoxic Agent | Observed Neuroprotective Outcome | Reference |

|---|---|---|---|---|

| PLG (MIF-1) | C57 BL/6 Mice | MPTP | Protection against dopaminergic lesioning | nih.gov |

| PAOPA (PLG Analogue) | C57 BL/6 Mice | MPTP | More potent and efficacious than PLG in sparing dopamine and its metabolite levels | nih.gov |

| PLG Peptidomimetic | Rat | MPTP | Protection against degeneration of the nigrostriatal dopaminergic pathway | nih.gov |

Role in Social Cognition and Emotional Responses

While the parent hormone oxytocin is extensively studied for its profound effects on social cognition and emotional responses, research specifically targeting its C-terminal tripeptide fragment, PLG, is more limited but provides intriguing insights. oathpeptides.comresearchgate.net The distinct pharmacological profile of PLG, including its nootropic (cognition-enhancing) and potential antidepressant effects, suggests it may influence these domains differently than oxytocin. wikipedia.org

Evidence indicates that PLG can affect behavior and learning. nih.gov For example, PLG has been shown to act as a conditioned stimulus in the acquisition of conditioned tolerance to morphine, indicating a role in associative learning processes. nih.gov More directly related to social behavior, a potent peptidomimetic of PLG was shown to prevent deficits in social interaction in rats that were induced by the NMDA receptor antagonist MK-801. nih.govresearchgate.net This finding suggests that by modulating dopamine systems, PLG analogues may be able to ameliorate certain types of social withdrawal or deficits. nih.gov Although much of the broader research on prosocial behaviors, empathy, and emotional processing focuses on the full oxytocin peptide, the unique actions of its C-terminal fragment on cognitive and social-behavioral models warrant further investigation. researchgate.netneuroscigroup.us

Table 3: Investigated Roles of PLG and its Analogues in Cognition and Social Behavior

| Compound | Model System | Behavioral Test/Paradigm | Key Finding | Reference |

|---|---|---|---|---|

| PLG (MIF-1) | Rats | Conditioned Tolerance to Morphine | PLG served as an effective conditioned stimulus, linking it to associative learning. | nih.gov |

| PLG Peptidomimetic | Rats | MK-801-Induced Social Deficits | The peptidomimetic prevented the deficits in social interaction caused by the NMDA antagonist. | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Oxytocin C-terminal tripeptide Acetate (B1210297) | Pro-Leu-Gly-NH2, PLG, Melanostatin, MSH release–inhibiting hormone, MIF-1 |

| 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene | ADTN |

| 3(R)-[(2(S)-Pyrrolidinyl-carbonyl)amino]-2-oxo-1-pyrrolidineacetamide | PAOPA |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | MPTP |

| Pro-Gly-Pro | PGP |

| Dizocilpine | MK-801 |

| Morphine | - |

| Dopamine | - |

| D-Pro-Leu-Gly-NH2 | - |

| Pyroglutamyl-Leu-Gly-NH2 | - |

| Thiazolidine-4-carboxylyl-Leu-Gly-NH2 | - |

| L-Pipecolyl-Leu-Gly-NH2 | - |

| L-Azetidine-2-carboxylyl-Leu-Gly-NH2 | - |

| L-3,4-dehydroprolyl-Leu-Gly-NH2 | - |

Advanced Analytical and Research Methodologies in Oxytocin C Terminal Tripeptide Studies

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of Oxytocin (B344502) C-terminal tripeptide. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for separating the tripeptide from complex mixtures. sielc.com This technique can be scaled for the isolation of impurities during preparative separation and is also suitable for pharmacokinetic studies. sielc.com

A typical RP-HPLC method for the analysis of Oxytocin C-terminal tripeptide utilizes a C18 column. nih.govfrontiersin.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution containing an acid like phosphoric acid or formic acid for Mass Spectrometry (MS) compatible applications. sielc.com Isocratic methods, where the mobile phase composition remains constant throughout the run, have been successfully used for its analysis. sielc.comsielc.com The detection of the tripeptide is commonly achieved using UV detectors at wavelengths of 200 nm or 275 nm. sielc.comsielc.com

For the purification of synthetic Oxytocin C-terminal tripeptide, preparative HPLC is utilized to isolate the target peptide from by-products and impurities generated during synthesis. researchgate.net The degradation of oxytocin and its analogs, including the C-terminal tripeptide, can also be monitored using HPLC, allowing for the determination of degradation sites and kinetics. researchgate.net

Table 1: HPLC Parameters for Oxytocin C-terminal Tripeptide Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Newcrom R1, Primesep 200, Agilent C18 | sielc.comnih.govsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid/Formic Acid | sielc.com |

| Detection | UV at 200 nm or 275 nm | sielc.comsielc.com |

| Application | Analysis, Purification, Pharmacokinetics, Degradation Monitoring | sielc.comresearchgate.net |

Mass Spectrometry (LC-MS) for Product Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique for the identification and quantification of Oxytocin C-terminal tripeptide. When coupled with HPLC, LC-MS provides both retention time data and mass-to-charge ratio (m/z) information, enabling unambiguous identification of the tripeptide and its related impurities. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for the accurate mass measurement and elemental composition determination of the tripeptide and its fragments. researchgate.netnih.gov

For quantification, LC-MS/MS, often utilizing multiple reaction monitoring (MRM), offers exceptional sensitivity and specificity, allowing for the detection of very low concentrations of the tripeptide in biological matrices. lcms.czendocrine-abstracts.org This is crucial for pharmacokinetic studies and for measuring endogenous levels of oxytocin and its metabolites. Methods have been developed that can achieve lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range. lcms.cz The use of isotopically labeled internal standards, such as 13C and 15N labeled oxytocin, is common practice to ensure accurate quantification. lcms.cz

The fragmentation pattern of the tripeptide in the mass spectrometer provides structural information that can be used to confirm its sequence and identify any modifications. lcms.cz For instance, the fragmentation of the singly charged precursor ion can produce abundant fragment ions that are characteristic of the peptide's structure. lcms.cz

Table 2: LC-MS Parameters for Oxytocin C-terminal Tripeptide Quantification

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | lcms.cz |

| Mass Analyzer | Tandem Quadrupole, High-Resolution Mass Spectrometry (HRMS) | researchgate.netlcms.cz |

| Mode | Multiple Reaction Monitoring (MRM) for quantification | lcms.cz |

| LLOQ | As low as 10 pg/mL | lcms.cz |

| Internal Standard | 13C, 15N-isotopically labeled peptide | lcms.cz |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Oxytocin C-terminal tripeptide in solution. One-dimensional (1D) and two-dimensional (2D) NMR techniques, including 1H, 13C, and 15N NMR, provide a wealth of information about the peptide's conformation and dynamics. researchgate.netdiva-portal.orgnih.gov

Furthermore, NMR has been used to study the interaction of oxytocin and its fragments with metal ions, providing insights into the binding mechanism and the resulting conformational changes. rcsb.org The solid-state conformation of the C-terminal tripeptide has also been investigated, providing a comparison to its solution structure. acs.org

Table 3: NMR Techniques for Oxytocin C-terminal Tripeptide Structural Analysis

| NMR Technique | Information Obtained | Reference |

|---|---|---|

| 1H NMR | Proton chemical shifts, coupling constants, conformational information | researchgate.netnih.gov |

| 13C NMR | Carbon chemical shifts, backbone and side-chain structure | researchgate.netnih.gov |

| 15N NMR | Nitrogen chemical shifts, peptide bond conformation | researchgate.netdiva-portal.org |

| 2D NMR (e.g., COSY, TOCSY, NOESY) | Through-bond and through-space correlations for complete structure determination | researchgate.net |

| Isotopic Labeling (13C, 15N) | Enhanced signal sensitivity and simplified spectral analysis | researchgate.netdiva-portal.org |

Electrophoretic Methods (e.g., Thin-Layer Electrophoresis)

Electrophoretic methods are employed to separate molecules based on their charge and size. Capillary electrophoresis (CE) has been utilized for the rapid separation of oxytocin and its degradation products, including deamidated species. nih.govnih.gov This technique offers high resolution and short analysis times. By applying a voltage across a capillary filled with a background electrolyte, charged molecules migrate at different velocities, allowing for their separation. The use of additives like cyclodextrins in the electrolyte can enhance the separation of structurally similar peptides. nih.govnih.gov

Thin-layer electrophoresis (TLE) is another technique that can be used for the separation of amino acids and small peptides. ifsc.edu.br In TLE, a sample is applied to a thin layer of a support medium, such as cellulose, which is then subjected to an electric field. The migration distance of the components is related to their net charge at a given pH. ifsc.edu.br While less common for quantitative analysis compared to HPLC and CE, TLE can be a useful qualitative tool for monitoring reactions and assessing purity.

In Vitro Receptor Binding Assays

In vitro receptor binding assays are crucial for determining the affinity of Oxytocin C-terminal tripeptide and its analogs for the oxytocin receptor (OTR). nih.govbiorxiv.org These assays typically use cell lines that express the OTR, such as human embryonic kidney (HEK) 293T cells. nih.gov The binding of a labeled ligand (e.g., a fluorescently or radioactively labeled version of oxytocin or a selective antagonist) to the receptor is measured in the presence of varying concentrations of the unlabeled test compound (the C-terminal tripeptide). nih.govbiorxiv.org

Competition binding assays allow for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the tripeptide, which are measures of its binding affinity. researchgate.net Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology used in these binding assays. nih.govbiorxiv.org These studies are essential for understanding the structure-activity relationship of the tripeptide and for the development of new OTR ligands. The binding affinity of oxytocin analogs can be influenced by the conformation of the C-terminal tripeptide. tandfonline.com

Biochemical Assays for Enzyme Activity and Peptide Conversion Kinetics

Biochemical assays are employed to study the enzymatic degradation and conversion of Oxytocin C-terminal tripeptide. Enzymes such as α-chymotrypsin can cleave peptide bonds within oxytocin and its analogs, and the rate of this degradation can be monitored to assess the peptide's stability. researchgate.net The cleavage of the leucine-glycine peptide bond in the C-terminal moiety of oxytocin has been observed. researchgate.net

Enzymes known as "carboxamidopeptidases" have been identified that can cleave the C-terminal amide group from peptides like oxytocin. nih.gov Assays to measure the activity of these enzymes can be performed by incubating the enzyme with the tripeptide and then analyzing the products over time, often using techniques like HPLC. These studies are important for understanding the metabolic fate of the tripeptide and for designing more stable analogs.

Preclinical In Vitro and In Vivo Models for Mechanistic Investigations

Preclinical models are essential for investigating the biological mechanisms of action of Oxytocin C-terminal tripeptide.

In Vitro Models: Cell-based assays are used to study the downstream signaling pathways activated by the tripeptide upon binding to the oxytocin receptor. For example, inositol (B14025) phosphate (B84403) (IP1) accumulation assays can measure the activation of the Gq protein-coupled signaling cascade, which is a major pathway for the OTR. biorxiv.org Other assays can measure changes in intracellular calcium levels or the activation of other signaling pathways like the MAPK pathway. rsc.orgnih.gov These in vitro models provide a controlled environment to dissect the molecular mechanisms of the tripeptide's action.

In Vivo Models: Animal models, such as rodents and nonhuman primates, are used to study the physiological and behavioral effects of the Oxytocin C-terminal tripeptide. nih.govnih.gov These models allow for the investigation of the tripeptide's effects on complex processes like social behavior, memory, and pain perception. nih.govnih.gov For example, studies have investigated the ability of modified C-terminal tripeptides to reverse electroconvulsive shock-induced amnesia in rodents. nih.gov In vivo microdialysis can be used to measure the release of oxytocin and its metabolites in specific brain regions. researchgate.net These preclinical in vivo studies are a critical step in evaluating the potential therapeutic applications of the tripeptide.

Future Directions and Emerging Research Perspectives for Oxytocin C Terminal Tripeptide Acetate

Development of Next-Generation Peptidomimetics and Analogues with Enhanced Specificity and Stability

The transient nature of peptides in a biological system presents a significant hurdle for their therapeutic development. Consequently, a major focus of future research is the design of next-generation peptidomimetics and analogues of the Oxytocin (B344502) C-terminal tripeptide with improved pharmacokinetic profiles.

Strategies for Enhanced Stability:

Researchers are exploring several strategies to enhance the stability of the tripeptide. These include modifications at the N- and C-termini to block the action of aminopeptidases and carboxypeptidases, respectively. Another promising approach is the introduction of unnatural amino acids or the cyclization of the peptide backbone to create a more rigid and less susceptible structure to enzymatic degradation.

Improving Receptor Specificity:

While the tripeptide does not bind to the classical oxytocin receptor, it is believed to interact with other, yet to be fully characterized, receptor systems. Future research will focus on elucidating these interactions and using this information to design analogues with enhanced specificity. This will involve systematic modifications of the peptide sequence and observing the effects on biological activity. For instance, the development of analogues with constrained secondary structures is a key strategy being investigated to improve bioactivity and receptor selectivity.

Lipid Conjugation for Extended Half-Life:

A novel approach to extend the in vivo half-life of peptides is lipid conjugation, or acylation. This technique involves attaching a lipid moiety to the peptide, which can enhance its binding to plasma proteins and reduce renal clearance. The development of acylated versions of the Oxytocin C-terminal tripeptide could significantly prolong its therapeutic window.

Table 1: Strategies for Developing Next-Generation Analogues

| Strategy | Rationale | Potential Outcome |

| N- and C-terminal Modifications | Block enzymatic degradation by exopeptidases. | Increased in vivo half-life. |

| Introduction of Unnatural Amino Acids | Enhance resistance to proteolysis and potentially improve receptor binding. | Improved stability and potency. |

| Backbone Cyclization | Create a more rigid structure, reducing susceptibility to enzymatic cleavage. | Enhanced stability and receptor selectivity. |

| Lipid Conjugation (Acylation) | Increase binding to plasma proteins and reduce renal clearance. | Significantly extended in vivo half-life. |

Elucidation of Novel Molecular Targets and Signaling Pathways for C-terminal Fragments

A critical area of future investigation is the identification and characterization of the specific molecular targets and signaling pathways through which the Oxytocin C-terminal tripeptide exerts its biological effects. Current evidence suggests that this tripeptide may not act through the conventional oxytocin receptor, opening up a new field of pharmacological inquiry.

Dopaminergic System Modulation:

Emerging research points towards the central nervous system, and specifically the dopaminergic system, as a potential target for the tripeptide. Studies have shown that Prolyl-Leucyl-Glycinamide can modulate dopamine (B1211576) receptor activity. For example, it has been observed to down-regulate upregulated striatal dopamine receptors in spontaneously hypertensive rats. nih.gov Furthermore, this tripeptide has been shown to attenuate the haloperidol-induced increase in c-fos expression in the rat striatum, suggesting a modulatory role in dopamine-mediated signaling. nih.gov

Beyond Classical Receptors:

The search for novel molecular targets will likely extend beyond traditional membrane-bound receptors. Intracellular proteins, ion channels, and even enzymatic pathways could be modulated by this small peptide. Advanced proteomic and transcriptomic approaches will be instrumental in identifying these novel interacting partners and downstream signaling cascades.

Table 2: Potential Molecular Targets and Signaling Pathways

| Potential Target | Observed Effect | Implied Signaling Pathway |

| Dopamine Receptors | Down-regulation of upregulated receptors. nih.gov | Modulation of dopamine signaling. |

| c-fos Expression | Attenuation of haloperidol-induced expression. nih.gov | Interference with immediate early gene response in the striatum. |

Advanced Structural Dynamics and Computational Modeling

Understanding the three-dimensional structure and conformational dynamics of the Oxytocin C-terminal tripeptide is paramount for designing more potent and selective analogues. Advanced analytical techniques and computational modeling are poised to provide unprecedented insights in this area.

Conformational Analysis:

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the conformation of the C-terminal tripeptide when it is part of the larger oxytocin molecule. These studies have revealed that the tripeptide moiety can influence the conformation of the cyclic part of oxytocin, which contains a beta-turn. researchgate.net X-ray crystallography has also been used to determine the solid-state conformation of L-Pro-L-Leu-Gly-NH2. nih.gov Future research will likely focus on the conformational dynamics of the isolated tripeptide in various solvent environments to better understand its bioactive shape.

Molecular Dynamics Simulations:

While specific molecular dynamics simulations for the Oxytocin C-terminal tripeptide acetate (B1210297) are not yet widely published, this computational technique holds immense promise. Molecular dynamics simulations can predict the behavior of the peptide in a biological environment, including its interactions with potential binding partners and its conformational flexibility. These simulations can guide the rational design of peptidomimetics by predicting how specific chemical modifications will affect the peptide's structure and function.

Integration of Green Chemistry Principles in Peptide Synthesis Research

The synthesis of peptides, including the Oxytocin C-terminal tripeptide, has traditionally relied on methods that generate significant chemical waste. A forward-looking perspective in peptide research involves the integration of green chemistry principles to develop more sustainable and environmentally friendly synthetic protocols.

Sustainable Solvents and Reagents:

A major focus of green peptide chemistry is the replacement of hazardous solvents, such as dichloromethane (B109758) and N,N-dimethylformamide (DMF), with more benign alternatives. Researchers are exploring the use of greener solvents like propylene (B89431) carbonate in both solution-phase and solid-phase peptide synthesis. Additionally, the development and use of greener coupling reagents, such as propylphosphonic anhydride (B1165640) (T3P®), are being investigated to reduce the environmental impact of peptide synthesis.

Process Optimization for Waste Reduction:

Future research will also emphasize the optimization of synthetic processes to minimize waste generation. This includes the development of one-pot protocols that avoid intermediate purification steps and the implementation of continuous flow technologies for more efficient and less wasteful peptide production. The goal is to significantly reduce the Process Mass Intensity (PMI), which is a measure of the total mass of materials used to produce a certain amount of product.

Expanding the Understanding of Endogenous Proteolytic Processing and Fragment Function

The Oxytocin C-terminal tripeptide is a product of the enzymatic breakdown of oxytocin. A deeper understanding of this endogenous proteolytic processing is crucial for comprehending the physiological roles of the tripeptide.

Identifying Key Enzymes:

Studies have shown that oxytocin is metabolized by membrane-bound aminopeptidases and endopeptidases in the brain. nih.gov The incubation of oxytocin with brain synaptic membranes results in the formation of various C-terminal fragments. Future research will aim to precisely identify the specific enzymes responsible for the cleavage of the Pro-Leu bond to release the C-terminal glycinamide (B1583983) and the subsequent processing that leads to the formation of the tripeptide.

Physiological Relevance of Fragment Formation:

An important avenue of future inquiry is to determine whether the endogenous production of the C-terminal tripeptide is a regulated process and whether its levels fluctuate in response to physiological stimuli. This would provide strong evidence for its role as a bioactive signaling molecule in its own right, rather than simply being an inactive metabolite of oxytocin. Investigating the factors that influence the activity of the processing enzymes will be key to understanding the physiological regulation of the tripeptide's formation and function. For instance, it has been shown that the formation of C-terminal oxytocin fragments can be inhibited by aminopeptidase (B13392206) inhibitors like amastatin (B1665947) and bestatin. nih.gov

Q & A

Q. What structural features of the Oxytocin C-terminal tripeptide Acetate are critical for its biological activity?

The C-terminal tripeptide residues (e.g., hydrophobic or aromatic amino acids) determine functional interactions with target enzymes like ACE. Structural studies indicate that these residues compete with ACE's active site, particularly in the Renin-Angiotensin-Aldosterone system . In plant peroxisomal targeting, variations in the tripeptide motif (e.g., -PRL instead of -SKL) highlight the importance of residue composition for species-specific functionality .

Q. What are the standard protocols for synthesizing and purifying this compound in laboratory settings?

Synthesis involves peptide coupling reactions under controlled pH and temperature, followed by purification via HPLC or TLC. Reagent preparation must adhere to strict storage conditions (e.g., -20°C for stability), and purity is validated using chromatographic methods . Critical steps include avoiding hydrolysis during acetate group incorporation and ensuring anhydrous conditions for tripeptide assembly .

Q. How is the purity of this compound assessed in experimental studies?

Purity is quantified using HPLC (≥98% purity thresholds) and TLC to detect byproducts. Mass spectrometry confirms molecular weight, while amino acid analysis validates sequence integrity. Stability tests under varying temperatures and pH conditions are essential to ensure batch consistency .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on the functional role of residues beyond the C-terminal tripeptide in peroxisomal targeting?

Studies show that accessory residues outside the tripeptide motif (e.g., upstream hydrophobic or charged residues) enhance receptor binding in peroxisomal-destined proteins. To resolve contradictions, use mutagenesis to isolate tripeptide effects or employ fluorescence tagging to track localization in model organisms like Arabidopsis . Cross-species comparisons (e.g., plant vs. mammalian systems) can clarify evolutionary divergence in targeting mechanisms .

Q. What experimental strategies are recommended to address species-specific variations in the efficacy of this compound?

Conduct comparative assays using cell lines or tissues from multiple species (e.g., rodent, primate, or plant models). Measure binding affinity via surface plasmon resonance (SPR) or functional activity in ACE inhibition assays. Adjust experimental parameters (e.g., pH or co-factor availability) to mimic physiological conditions across species .

Q. What methodological considerations are critical when designing dose-response studies involving this compound?

- Dose Range: Pre-test logarithmic dilutions (e.g., 1 nM–10 µM) to identify EC₅₀ values.

- Controls: Include scrambled peptide sequences to rule out nonspecific effects.

- Statistical Rigor: Use ≥3 biological replicates and ANOVA for cross-group comparisons.

- Data Reporting: Adhere to SI units and disclose manufacturer details for reagents/instruments to ensure reproducibility .

Q. How should researchers manage contradictions between in vitro and in vivo data for this compound?

Discrepancies often arise from bioavailability or metabolic degradation in vivo. To address this:

What frameworks (e.g., PICOT) are suitable for formulating research questions on therapeutic applications of this compound?

The PICOT format ensures specificity:

- P (Population): Hypertensive rodent models.

- I (Intervention): Tripeptide administration (oral vs. intravenous).

- C (Comparison): ACE inhibitor drugs (e.g., captopril).

- O (Outcome): Blood pressure reduction over 4 weeks.

- T (Time): Acute (1 hr) vs. chronic (4 weeks) effects. This structure aids in literature synthesis and experimental design .

Methodological Best Practices

- Data Documentation: Maintain detailed lab notebooks with reagent lot numbers, storage conditions, and statistical codes. Use tools like LabArchives for digital traceability .

- Ethical Compliance: For animal studies, include IRB approval details and adhere to ARRIVE guidelines for reporting .

- Visualization: Embed high-resolution chromatograms or crystallography data in figures, with captions explaining relevance to the research question .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.